Ammonium nickel (II) sulfate hexahydrate

Description

BenchChem offers high-quality Ammonium nickel (II) sulfate hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium nickel (II) sulfate hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

H16NNiO10S+ |

|---|---|

Molecular Weight |

280.89 g/mol |

IUPAC Name |

azanium;nickel(2+);sulfate;hexahydrate |

InChI |

InChI=1S/H3N.Ni.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h1H3;;(H2,1,2,3,4);6*1H2/q;+2;;;;;;;/p-1 |

InChI Key |

KQXUCBOWNKRPMO-UHFFFAOYSA-M |

Canonical SMILES |

[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Overview of Ammonium Nickel (II) Sulfate Hexahydrate

Ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate is an inorganic compound, specifically a double salt of nickel sulfate and ammonium sulfate. It presents as a bluish-green crystalline solid.[1] This document provides a summary of its core chemical properties for researchers, scientists, and professionals in drug development.

Chemical Formula: (NH₄)₂Ni(SO₄)₂·6H₂O[2]

Core Properties

A summary of the key quantitative and qualitative data for ammonium nickel (II) sulfate hexahydrate is presented below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 394.99 g/mol | [3] |

| CAS Number | 7785-20-8 | [3] |

| Appearance | Greenish-Blue Solid | [1] |

| Melting Point | 85-89 °C (decomposes) | [1][4] |

| Solubility | Soluble in water | [1][4] |

| Synonyms | Nickel ammonium sulfate, Diammonium nickel(II) sulfate hexahydrate | [5] |

Structural Representation

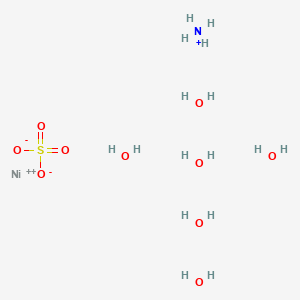

The compound consists of ammonium (NH₄⁺), nickel (Ni²⁺), and sulfate (SO₄²⁻) ions, along with six molecules of water of hydration. The relationship between these components can be visualized as follows:

References

- 1. Ammonium nickel(II) sulfate hexahydrate | 7785-20-8 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. scbt.com [scbt.com]

- 4. 7785-20-8 CAS MSDS (Ammonium nickel(II) sulfate hexahydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. synthetikaeu.com [synthetikaeu.com]

An In-depth Technical Guide to the Physical Properties of Ammonium Nickel (II) Sulfate Hexahydrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, with the chemical formula (NH₄)₂Ni(SO₄)₂·6H₂O, is a crystalline double salt of ammonium sulfate and nickel (II) sulfate.[1][2] This compound, a member of the Tutton's salt series, presents as a pale green to emerald green crystalline solid.[1] It is of significant interest in various scientific and industrial fields, including electroplating, analytical chemistry, and crystallography, due to its well-defined crystal structure and stability.[1][2] This guide provides a comprehensive overview of its core physical properties, the experimental methodologies used for their determination, and key structural and procedural workflows.

Quantitative Physical Properties

The key physical properties of ammonium nickel (II) sulfate hexahydrate are summarized in the tables below for ease of reference and comparison.

Table 1: General and Molar Properties

| Property | Value |

| Chemical Formula | (NH₄)₂Ni(SO₄)₂·6H₂O[1] |

| IUPAC Name | diazanium;nickel(2+);disulfate;hexahydrate[3][4] |

| Molar Mass | 394.99 g/mol [2][5][6][7] |

| Appearance | Pale green to emerald green crystalline solid[1][6] |

| Odor | Odorless[1][8] |

Table 2: Structural and Optical Properties

| Property | Value |

| Crystal System | Monoclinic[9][10] |

| Space Group | P2₁/a (or P2₁/c)[9][10] |

| Unit Cell Dimensions | a = 9.181 Å, b = 12.459 Å, c = 6.239 Å[9] |

| β = 106.95°[4] | |

| Density | ~1.923 g/cm³[5][11][12] |

| Refractive Index | 1.495, 1.501, 1.508[13] |

Table 3: Thermochemical and Solubility Properties

| Property | Value |

| Melting Point | Decomposes before melting; signs of decomposition at 135°C[1][14] |

| Listed melting range: 85-89 °C (likely decomposition onset)[5][6][11][12][15] | |

| Decomposition Temperature | Dehydration begins above 96.06°C[10] |

| Solubility in Water | 10.4 g/100 mL at 20°C; 30 g/100 mL at 80°C[13] |

| Solubility in Other Solvents | Slightly soluble in ethanol; insoluble in nonpolar organic solvents[1][8] |

Experimental Protocols

The determination of the physical properties listed above requires precise experimental techniques. This section details the general methodologies for key characterization experiments.

Synthesis and Purification

Ammonium nickel (II) sulfate hexahydrate is typically prepared by crystallization from an aqueous solution containing stoichiometric amounts of nickel (II) sulfate and ammonium sulfate.

Protocol:

-

Preparation of Solutions: Prepare separate saturated solutions of nickel (II) sulfate hexahydrate and ammonium sulfate in distilled water by gently heating.

-

Mixing: Mix the two solutions in a 1:1 molar ratio.[16] For example, dissolve stoichiometric amounts of both salts in a minimal amount of hot water.[16]

-

Crystallization: Allow the resulting solution to cool slowly and undisturbed to room temperature. Further cooling in a refrigerator can maximize crystal yield.[4]

-

Filtration: Collect the precipitated green crystals via suction filtration using a Büchner funnel.[4][16]

-

Washing and Drying: Wash the crystals with a small amount of ice-cold distilled water or acetone (B3395972) to remove soluble impurities and then dry them on filter paper.[4]

-

Recrystallization (for higher purity): For enhanced purity, the crystals can be redissolved in a minimum amount of warm distilled water (around 90°C) and then cooled to 0°C to recrystallize.[17]

Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the definitive method for determining the precise crystal structure, including the unit cell dimensions and space group.

Protocol:

-

Crystal Selection: A suitable single crystal of high quality and appropriate size is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.[18]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters. The crystal structure is then solved and refined using computational software (e.g., employing the Rietveld method for powder diffraction) to determine atomic positions and bond lengths.[9][18]

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition behavior of the compound.

Protocol:

-

Sample Preparation: A small, accurately weighed sample of the crystalline powder is placed in a crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: The crucible is placed in a TGA/DTA instrument.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen).[19]

-

Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature (TGA) and the temperature difference between the sample and a reference (DTA). The TGA curve shows mass loss steps corresponding to dehydration and decomposition, while the DTA curve shows endothermic or exothermic peaks associated with these events.[19][20]

Solubility Determination

The solubility of the salt in water at various temperatures can be determined by preparing saturated solutions.

Protocol:

-

Preparation of Saturated Solution: An excess amount of the salt is added to a known volume of distilled water in a sealed container.

-

Equilibration: The mixture is continuously stirred in a constant-temperature water bath for an extended period to ensure equilibrium is reached.

-

Sample Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn.

-

Quantification: The amount of dissolved salt in the withdrawn sample is determined gravimetrically by evaporating the solvent and weighing the dry residue.[5]

-

Repeatability: The procedure is repeated at various temperatures to construct a solubility curve.[1][12]

Visualizations

The following diagrams illustrate key workflows and structural relationships relevant to ammonium nickel (II) sulfate hexahydrate.

Caption: Workflow for the synthesis and purification of the compound.

Caption: General experimental workflow for physical characterization.

Caption: Coordination environment of the Nickel(II) ion in the crystal.

References

- 1. fountainheadpress.com [fountainheadpress.com]

- 2. Ammonium nickel (II) sulfate hexahydrate - SYNTHETIKA [synthetikaeu.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. scribd.com [scribd.com]

- 6. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of the magnetic susceptibility of subtle paramagnetic solutions using the diamagnetic repulsion of polymer microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Institute of Nuclear Physics PAN [ifj.edu.pl]

- 9. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 10. anilpangantiwar.tripod.com [anilpangantiwar.tripod.com]

- 11. Refraction index measurement [jm-derochette.be]

- 12. Untitled [faculty.uml.edu]

- 13. A Method of Measurement of the Refractive Indices of Crystals with Layered Structure | Semantic Scholar [semanticscholar.org]

- 14. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]

- 15. agilent.com [agilent.com]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Unveiling the Crystalline Architecture: A Technical Guide to Ammonium Nickel (II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, ((NH₄)₂Ni(SO₄)₂·6H₂O), a member of the Tutton's salt family of compounds. This document details the crystallographic parameters, experimental protocols for its synthesis and crystal growth, and a logical workflow for its characterization.

Crystallographic Data

Ammonium nickel (II) sulfate hexahydrate crystallizes in the monoclinic system. The crystal structure has been determined by single-crystal X-ray and neutron diffraction studies. Below is a summary of the reported crystallographic data from various studies.

| Parameter | Grimes et al. (1963)[1] | Meena et al. (2015) | Fender et al. (1984, deuterated, 2 K) |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/c | P2₁/a |

| a (Å) | 9.181 | 6.246(2) | 9.073 |

| b (Å) | 12.459 | 12.45(4) | 12.305 |

| c (Å) | 6.239 | 9.21(2) | 6.255 |

| β (°) | 106.95 | 106.96 | 106.9 |

| Z | 2 | 2 | 2 |

Note: The space groups P2₁/a and P2₁/c are different settings of the same space group.

Atomic Coordinates

The following table presents the atomic positional parameters for deuterated ammonium nickel (II) sulfate hexahydrate at 2 K, as determined by neutron diffraction.

| Atom | x | y | z |

| Ni | 0.0000 | 0.0000 | 0.0000 |

| S | 0.0910 | 0.1360 | 0.4260 |

| O(1) | 0.1060 | 0.0400 | 0.2880 |

| O(2) | -0.0540 | 0.1330 | 0.5050 |

| O(3) | 0.2100 | 0.1420 | 0.6050 |

| O(4) | 0.1020 | 0.2290 | 0.3060 |

| O(W1) | 0.0880 | 0.1180 | -0.1580 |

| O(W2) | 0.1870 | -0.0880 | 0.1880 |

| O(W3) | -0.2120 | -0.0380 | -0.0210 |

| N | 0.3550 | 0.3540 | 0.1470 |

| D(1) of ND₄ | 0.3000 | 0.3000 | 0.0200 |

| D(2) of ND₄ | 0.4500 | 0.3330 | 0.2500 |

| D(3) of ND₄ | 0.3000 | 0.4000 | 0.2200 |

| D(4) of ND₄ | 0.3700 | 0.4000 | 0.0000 |

| D(1) of D₂O(W1) | 0.1800 | 0.1250 | -0.2000 |

| D(2) of D₂O(W1) | 0.0300 | 0.1750 | -0.1800 |

| D(1) of D₂O(W2) | 0.2000 | -0.1500 | 0.1000 |

| D(2) of D₂O(W2) | 0.2700 | -0.0500 | 0.2800 |

| D(1) of D₂O(W3) | -0.2500 | -0.0800 | 0.0800 |

| D(2) of D₂O(W3) | -0.2700 | 0.0200 | -0.1000 |

Experimental Protocols

Synthesis of Ammonium Nickel (II) Sulfate Hexahydrate

The synthesis of ammonium nickel (II) sulfate hexahydrate is a straightforward procedure based on the principle of preparing a double salt from its constituent salts.[2]

Materials:

-

Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Deionized water

Procedure:

-

Prepare saturated aqueous solutions of nickel (II) sulfate hexahydrate and ammonium sulfate separately by dissolving the salts in hot deionized water.

-

Mix the two saturated solutions in a stoichiometric molar ratio (1:1).

-

Gently heat the resulting solution to ensure complete dissolution of any remaining solids. Do not boil the solution.[3]

-

Allow the solution to cool slowly to room temperature.

-

For enhanced crystallization, the container can be placed in a refrigerator (around 4-8 °C) for several hours to overnight.[3]

-

Collect the precipitated deep-green crystals by suction filtration.[4]

-

Wash the crystals with a small amount of cold deionized water or ethanol (B145695) to remove any soluble impurities.[5]

-

Dry the crystals at room temperature.

Single-Crystal Growth by Slow Evaporation

High-quality single crystals suitable for X-ray diffraction can be grown using the slow evaporation method.[6]

Procedure:

-

Prepare a saturated solution of ammonium nickel (II) sulfate hexahydrate in deionized water at a constant temperature (e.g., 30 °C).

-

Filter the solution to remove any undissolved particles.

-

Transfer the clear, saturated solution to a clean crystallizing dish.

-

Cover the dish with a perforated film (e.g., Parafilm with a few small holes) to allow for slow evaporation of the solvent.

-

Place the crystallizing dish in a location with a stable temperature and minimal vibrations.

-

Monitor the crystal growth over a period of several days to weeks.

-

Once crystals of a suitable size have formed, they can be carefully removed from the solution.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of ammonium nickel (II) sulfate hexahydrate crystals.

References

- 1. [PDF] The crystal structure of ammonium nickel sulphate hexahydrate (NH4)2Ni(SO4)2.6H2O | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Composition of Tutton Double Salts: An Introductory Laboratory Project [article.sapub.org]

Synthesis of ammonium nickel (II) sulfate hexahydrate from nickel sulfate

An in-depth guide for researchers and professionals on the synthesis of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate from nickel sulfate, detailing experimental protocols, quantitative data, and process visualization.

This technical guide provides a comprehensive overview of the synthesis of ammonium nickel (II) sulfate hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O), a double salt of nickel(II) sulfate and ammonium sulfate.[1] This compound finds applications in various fields, including electroplating and as a precursor for nickel-based catalysts. The synthesis involves the crystallization of the double salt from an aqueous solution containing stoichiometric amounts of its constituent salts.

Physicochemical Properties

A summary of the key physical and chemical properties of ammonium nickel (II) sulfate hexahydrate is presented in Table 1. This data is essential for handling, storage, and application of the compound.

| Property | Value |

| Molar Mass | 394.97 g/mol |

| Appearance | Green crystalline solid[2] |

| Density | 1.923 g/cm³[2] |

| Solubility in Water | 10.4 g/100 mL at 20 °C; 30 g/100 mL at 80 °C[2] |

| Melting Point | Decomposes upon heating |

| Molecular Formula | (NH₄)₂Ni(SO₄)₂·6H₂O[3] |

Experimental Protocol

The synthesis of ammonium nickel (II) sulfate hexahydrate is based on the principle of forming a less soluble double salt from a solution containing its more soluble single salt components. The reaction is as follows:

NiSO₄·6H₂O + (NH₄)₂SO₄ ⟶ (NH₄)₂Ni(SO₄)₂·6H₂O

A typical experimental procedure is detailed below, with reagent quantities and conditions summarized in Table 2.

Materials and Reagents:

-

Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Deionized water

-

Ethanol (B145695) or Acetone (B3395972) (for washing)

Procedure:

-

Dissolution of Reactants: Accurately weigh stoichiometric amounts of nickel (II) sulfate hexahydrate and ammonium sulfate.[4] Transfer the salts to a beaker and add a minimum amount of hot deionized water (approximately 80-90°C) to dissolve the solids completely. Gentle heating and stirring can be applied to facilitate dissolution.[5]

-

Crystallization: Allow the resulting clear green solution to cool slowly to room temperature. To maximize the yield of crystals, the solution can be further cooled in an ice bath or refrigerator.[1] Slow cooling generally promotes the formation of larger, more well-defined crystals.

-

Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold 50% ethanol or ice-cold acetone to remove any soluble impurities.[1][4] It is crucial to avoid washing with pure water as this can redissolve the product. The crystals are then dried in a desiccator or at a low temperature in an oven.

| Parameter | Value |

| Mass of NiSO₄·6H₂O | 6.1 g |

| Mass of (NH₄)₂SO₄ | 3.2 g[1] |

| Volume of Hot Water | ~30 mL[4] |

| Crystallization Time | 12-24 hours[1] |

| Washing Solvent | 50% Ethanol or Acetone |

| Expected Yield | 80-95% |

Process Visualization

The logical flow of the synthesis process, from reactants to the final product, is illustrated in the following diagram.

Caption: Experimental workflow for the synthesis of ammonium nickel (II) sulfate hexahydrate.

Characterization Data

The identity and purity of the synthesized ammonium nickel (II) sulfate hexahydrate can be confirmed using various analytical techniques.

| Technique | Observed Features |

| FTIR Spectroscopy | Characteristic peaks for O-H stretching (water of hydration), N-H stretching (ammonium ion), and S-O stretching (sulfate ion) are expected. |

| UV-Vis Spectroscopy | The aqueous solution of the complex exhibits characteristic absorption bands in the visible region due to d-d transitions of the Ni(II) ion. |

| Thermogravimetric Analysis (TGA) | A weight loss corresponding to the six water molecules of hydration is observed upon heating.[6] |

The relationship between the starting materials and the final product, highlighting the formation of the double salt structure, is depicted in the following diagram.

Caption: Logical relationship of reactants forming the double salt product.

Conclusion

The synthesis of ammonium nickel (II) sulfate hexahydrate from nickel sulfate is a straightforward and reproducible procedure, yielding a product with various industrial and research applications. By carefully controlling the stoichiometry, dissolution temperature, and cooling rate, high-purity crystals can be obtained. The characterization techniques outlined provide robust methods for verifying the identity and quality of the final product. This guide serves as a comprehensive resource for the successful synthesis and analysis of this important nickel compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | H8N2NiO8S2 | CID 27455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ammonium nickel (II) sulfate hexahydrate - SYNTHETIKA [synthetikaeu.com]

- 4. scribd.com [scribd.com]

- 5. RU2310610C2 - Method of production of the nickel-ammonium sulfate hexahydrate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Aqueous Solubility of Ammonium Nickel (II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the aqueous solubility of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O). The document presents quantitative solubility data, comprehensive experimental protocols for solubility determination, and visualizations of the experimental workflows. This guide is intended to be a valuable resource for professionals in research, scientific, and drug development fields who require precise information on the solubility characteristics of this compound.

Quantitative Solubility Data

The solubility of ammonium nickel (II) sulfate hexahydrate in water is dependent on temperature. The following table summarizes the available quantitative data from various sources.

| Temperature (°C) | Solubility ( g/100 g H₂O) | Solubility ( g/100 mL H₂O) | Reference |

| 10 | 5.19 | - | [1] |

| 20 | 8.45 | 10.4 | [2] |

| 25 | 10.99 | - | [1] |

| 40 | - | - | [1] |

| 80 | - | 30 | [2] |

Note: The solubility value at 68°F (20°C) was reported as 8.450 lb/100 lb of water and has been converted to g/100 g H₂O.[2] The solubility at 40°C is mentioned in the literature, however, the specific value was not available in the consulted resources.[1]

Experimental Protocols for Solubility Determination

The determination of the aqueous solubility of ammonium nickel (II) sulfate hexahydrate can be performed using established methodologies. The two primary methods, the isothermal (shake-flask) method and the polythermal method, are detailed below.

Isothermal (Shake-Flask) Method

This method involves determining the solubility at a constant temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of ammonium nickel (II) sulfate hexahydrate crystals to a known volume of deionized water in a sealed, temperature-controlled flask or vial.

-

Agitate the mixture using a mechanical shaker or magnetic stirrer in a constant temperature bath. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause particle size reduction.

-

Allow the system to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The exact time should be determined by preliminary experiments where the concentration of the solute in the solution is measured at different time intervals until it becomes constant.

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution.

-

Filter the collected sample through a fine-pored filter (e.g., 0.22 µm) to remove any undissolved microcrystals.

-

Accurately weigh the filtered solution.

-

Determine the concentration of nickel in the filtrate using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or UV-Vis spectrophotometry after appropriate dilution and calibration.

-

Alternatively, the solvent can be evaporated from the weighed sample, and the mass of the remaining dry salt can be determined gravimetrically.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams of solute per 100 g of water or grams of solute per 100 mL of solution based on the measured concentration and the density of the solution if required.

-

Polythermal Method

This method involves determining the temperature at which a solution of a known concentration becomes saturated.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of solutions with accurately known concentrations of ammonium nickel (II) sulfate hexahydrate in deionized water.

-

-

Determination of Saturation Temperature:

-

Place a known volume of one of the prepared solutions in a jacketed glass vessel equipped with a stirrer and a precise thermometer.

-

Slowly cool the solution at a controlled rate while continuously stirring.

-

Visually observe the solution for the first appearance of crystals, which indicates the saturation temperature. The detection of the first crystals can be aided by a laser beam, where the scattering of light by the crystals becomes apparent.

-

Alternatively, slowly heat a slurry of the salt in water at a constant rate until the last crystal dissolves. The temperature at which the last crystal disappears is the saturation temperature for that concentration.

-

-

Data Analysis:

-

Repeat the measurement for each of the prepared solutions to obtain a set of solubility data at different temperatures.

-

Plot the solubility (concentration) as a function of the saturation temperature to construct a solubility curve.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Isothermal (Shake-Flask) Method.

Caption: Workflow for the Polythermal Method.

References

Technical Guide: Molar Mass of Ammonium Nickel (II) Sulfate Hexahydrate

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed calculation and summary of the molar mass for ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, a compound relevant in various chemical and material science applications.

Chemical Formula and Structure

Ammonium nickel (II) sulfate hexahydrate is a double salt. Its chemical formula is (NH₄)₂Ni(SO₄)₂·6H₂O [1]. This formula indicates that each mole of the compound contains:

-

Two ammonium ions (NH₄⁺)

-

One nickel (II) ion (Ni²⁺)

-

Two sulfate ions (SO₄²⁻)

-

Six molecules of water of crystallization (H₂O)

Calculation of Molar Mass

The molar mass is calculated by summing the atomic masses of all atoms present in the empirical formula. The standard atomic weights of the constituent elements are sourced from the periodic table.

The elements present in the compound are:

-

Nitrogen (N)

-

Hydrogen (H)

-

Nickel (Ni)

-

Sulfur (S)

-

Oxygen (O)

The calculation proceeds as follows: Molar Mass = 2 * M(NH₄) + M(Ni) + 2 * M(SO₄) + 6 * M(H₂O) Molar Mass = 2 * (M(N) + 4M(H)) + M(Ni) + 2 * (M(S) + 4M(O)) + 6 * (2*M(H) + M(O))

Expanding this gives the total count for each atom:

-

N: 2

-

H: 8 (from ammonium) + 12 (from water) = 20

-

Ni: 1

-

S: 2

-

O: 8 (from sulfate) + 6 (from water) = 14

Data Presentation: Atomic and Molar Mass Summary

The following table summarizes the quantitative data used to calculate the molar mass of (NH₄)₂Ni(SO₄)₂·6H₂O.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms in Formula | Total Mass Contribution ( g/mol ) |

| Nitrogen | N | 14.0067[2][3] | 2 | 28.0134 |

| Hydrogen | H | 1.00794[4][5] | 20 | 20.1588 |

| Nickel | Ni | 58.6934[6][7] | 1 | 58.6934 |

| Sulfur | S | 32.065[8][9] | 2 | 64.1300 |

| Oxygen | O | 15.9994[10] | 14 | 223.9916 |

| Total | 39 | 394.9872 |

Based on the sum of the atomic masses, the molar mass of ammonium nickel (II) sulfate hexahydrate is approximately 394.99 g/mol .[11]

Methodologies

The determination of a compound's molar mass from its chemical formula is a standard chemical calculation protocol.

Protocol: Molar Mass Calculation

-

Identify the Chemical Formula: Ascertain the correct and complete chemical formula of the compound. For hydrated salts, this includes the water of crystallization. The formula for the compound of interest is (NH₄)₂Ni(SO₄)₂·6H₂O.

-

List Constituent Elements: Identify all unique elements present in the formula (N, H, Ni, S, O).

-

Determine Atom Count: For each element, count the total number of atoms present in the formula.

-

Obtain Standard Atomic Weights: Using a standard periodic table, find the atomic mass (in g/mol ) for each element.

-

Calculate Total Mass for Each Element: Multiply the atom count of each element by its respective atomic mass.

-

Sum for Total Molar Mass: Sum the total mass contributions from all elements to obtain the final molar mass of the compound.

Note: The request for Graphviz diagrams of signaling pathways or experimental workflows is not applicable to the fundamental calculation of a chemical's molar mass, as this is a theoretical calculation based on established atomic weights rather than an experimental process with a variable workflow.

References

- 1. americanelements.com [americanelements.com]

- 2. Molecular weight of N [convertunits.com]

- 3. webqc.org [webqc.org]

- 4. webqc.org [webqc.org]

- 5. energyeducation.ca [energyeducation.ca]

- 6. Molecular weight of Ni [convertunits.com]

- 7. webqc.org [webqc.org]

- 8. Molecular weight of S [convertunits.com]

- 9. homework.study.com [homework.study.com]

- 10. webqc.org [webqc.org]

- 11. scbt.com [scbt.com]

An In-depth Technical Guide to the Thermal Decomposition of Ammonium Nickel (II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, ((NH₄)₂Ni(SO₄)₂·6H₂O). The information presented herein is curated from scientific literature to aid researchers and professionals in understanding the thermal stability and decomposition pathway of this compound.

Introduction

Ammonium nickel (II) sulfate hexahydrate, a Tutton's salt, is a crystalline solid with applications in various fields, including electroplating and as a precursor in materials synthesis. Its thermal behavior is of significant interest for processes that involve heating this compound. The decomposition is a multi-stage process involving dehydration, desulfation, and the release of ammonia (B1221849), ultimately yielding nickel (II) oxide as the final solid product.

Thermal Decomposition Pathway

The thermal decomposition of ammonium nickel (II) sulfate hexahydrate proceeds through a series of distinct steps, which have been elucidated primarily through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process can be broadly categorized into three main stages:

-

Dehydration: The initial stage involves the loss of the six molecules of water of crystallization.

-

Decomposition of the Anhydrous Salt: Following dehydration, the anhydrous salt decomposes, releasing ammonia and sulfur dioxide.

-

Final Decomposition: The remaining sulfate further decomposes at higher temperatures to yield the final solid residue.

A detailed breakdown of these stages is provided in the quantitative data section.

Quantitative Decomposition Data

The following table summarizes the quantitative data for the thermal decomposition of ammonium nickel (II) sulfate hexahydrate. The data is based on a multi-step decomposition process identified in thermal analysis studies[1][2].

| Decomposition Stage | Temperature Range (°C) | Mass Loss (Experimental %) | Mass Loss (Theoretical %) | Evolved Species | Intermediate/Final Product |

| 1. Dehydration | 70 - 190 | ~26% | 27.3% | H₂O | (NH₄)₂Ni(SO₄)₂ |

| 2. Anhydrous Decomposition | 240 - 506 | ~42% (cumulative with stage 1) | 43.4% (for NH₃ + SO₂) | NH₃, SO₂ | NiSO₄ |

| 3. Final Decomposition | 520 - 890 | ~18% (cumulative with stage 2) | 20.2% (for SO₃) | SO₃ | NiO |

Note: Experimental mass loss percentages are approximate and can vary based on experimental conditions.

Detailed Experimental Protocols

The data presented in this guide is typically obtained using thermogravimetric analysis (TGA) coupled with a technique for evolved gas analysis (EGA), such as Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).

Typical TGA-FTIR Experimental Setup:

-

Instrument: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.

-

Sample Mass: 5-10 mg of powdered ammonium nickel (II) sulfate hexahydrate.

-

Crucible: Alumina or platinum crucible.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is employed.

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

Temperature Range: The sample is heated from ambient temperature to approximately 1000 °C.

-

Evolved Gas Analysis: The gases evolved from the sample are continuously transferred to the FTIR gas cell through a heated transfer line (typically maintained at ~200-250 °C to prevent condensation) for analysis.

Visualization of Decomposition Pathway and Experimental Workflow

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of ammonium nickel (II) sulfate hexahydrate.

Caption: Experimental workflow for TGA-FTIR analysis.

Chemical Equations

The stepwise thermal decomposition can be represented by the following chemical equations:

-

(NH₄)₂Ni(SO₄)₂·6H₂O(s) → (NH₄)₂Ni(SO₄)₂(s) + 6H₂O(g)

-

(NH₄)₂Ni(SO₄)₂(s) → NiSO₄(s) + 2NH₃(g) + SO₂(g) + H₂O(g) (Note: The decomposition of the anhydrous salt is complex and may involve the formation of intermediate species. The equation above represents the overall reaction in this stage.)

-

NiSO₄(s) → NiO(s) + SO₃(g)

Conclusion

The thermal decomposition of ammonium nickel (II) sulfate hexahydrate is a well-defined, multi-stage process. Understanding these decomposition steps, the temperature ranges at which they occur, and the evolved gaseous products is critical for the safe and effective use of this compound in high-temperature applications. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this material.

References

An In-depth Technical Guide to Ammonium Nickel(II) Sulfate Hexahydrate

IUPAC Name: diazanium;nickel(2+);disulfate;hexahydrate[1][2] Common Names: Ammonium (B1175870) nickel(II) sulfate (B86663) hexahydrate, Diammonium nickel(II) sulfate hexahydrate[1][3] Chemical Formula: (NH₄)₂Ni(SO₄)₂·6H₂O[3]

Ammonium nickel(II) sulfate hexahydrate is a double salt consisting of nickel(II) sulfate and ammonium sulfate, incorporating six molecules of water of crystallization.[3] This compound is notable for its stability and is a common reagent in various chemical applications, including electroplating and catalysis.[4]

Physicochemical Properties

The key physical and chemical properties of ammonium nickel(II) sulfate hexahydrate are summarized in the table below.

| Property | Value |

| Molar Mass | 394.97 g/mol [5][6] (Note: Some sources state ~290.89 g/mol or ~395.0 g/mol depending on calculation) |

| Appearance | Pale green to emerald green crystalline solid.[3] |

| Density | Approximately 1.98 g/cm³.[3] |

| Melting Point | Decomposes before melting, typically between 85-89 °C.[7][8] |

| Solubility in Water | Soluble in water.[7][8] |

| Solubility in other solvents | Slightly soluble in ethanol; insoluble in nonpolar organic solvents.[3] |

| Crystal System | Monoclinic. |

Applications

Ammonium nickel(II) sulfate hexahydrate has several applications across various scientific and industrial fields:

-

Electroplating: It serves as a source of nickel ions in electroplating baths, providing a uniform and corrosion-resistant nickel coating on metal surfaces.[3][4][9]

-

Catalysis: The compound is used as a precursor in the synthesis of nickel catalysts, which are employed in organic reactions like hydrogenation.[4][9]

-

Analytical Chemistry: It is utilized in analytical methods, such as spectrophotometry, for the quantitative analysis of nickel and other metal ions.[3][9]

-

Inorganic Synthesis: It acts as a precursor for the preparation of other nickel-containing compounds and complexes.[3]

-

Agriculture: In some cases, it is used as a micronutrient fertilizer to address nickel deficiencies in soil.[9]

Experimental Protocols

Synthesis of Ammonium Nickel(II) Sulfate Hexahydrate

A common laboratory method for the preparation of this double salt involves the crystallization from a solution containing stoichiometric amounts of its constituent salts.[10][11]

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled water

Procedure:

-

Calculate the stoichiometric amounts of nickel(II) sulfate hexahydrate and ammonium sulfate required. For example, to synthesize the double salt, one can use a 1:1 molar ratio of the two components.

-

Dissolve the pre-weighed amounts of both salts in a minimal amount of hot distilled water in a beaker.

-

Stir the solution until both salts are completely dissolved, creating a clear green solution. Gentle warming on a water bath can aid dissolution, but boiling should be avoided.[12]

-

Allow the solution to cool slowly to room temperature. Crystals of ammonium nickel(II) sulfate hexahydrate will precipitate out of the solution.

-

For maximum yield, the beaker can be placed in an ice bath or refrigerator to facilitate further crystallization.[12]

-

Collect the crystals by suction filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the collected crystals, for instance, by pressing them between filter papers or leaving them in a desiccator.

A logical workflow for the synthesis is depicted in the diagram below.

Structural Information

The crystal structure of ammonium nickel(II) sulfate hexahydrate has been determined by X-ray diffraction. The nickel(II) ion is octahedrally coordinated by six water molecules, forming the [Ni(H₂O)₆]²⁺ complex cation. The ammonium and sulfate ions are present in the crystal lattice.

The relationships between the constituent ions and the final hydrated compound are illustrated below.

References

- 1. Ammonium Nickel(II)Sulfate Hexahydrate | H20N2NiO14S2 | CID 182663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (N H4)2 Ni (S O4)2 (H2 O)6 | H20N2NiO14S2 | CID 139057148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ammonium nickel (II) sulfate hexahydrate - SYNTHETIKA [synthetikaeu.com]

- 4. chemiis.com [chemiis.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Ammonium nickel(II) sulfate hexahydrate | 7785-20-8 [chemicalbook.com]

- 8. 7785-20-8 CAS MSDS (Ammonium nickel(II) sulfate hexahydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]

Hazards and safety precautions for ammonium nickel (II) sulfate hexahydrate

An In-depth Technical Guide to the Hazards and Safety Precautions for Ammonium (B1175870) Nickel (II) Sulfate (B86663) Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards associated with ammonium nickel (II) sulfate hexahydrate and outlines the necessary safety precautions for its handling, storage, and disposal. The information is intended for professionals in research and development who may work with this chemical.

Chemical Identification and Physical Properties

Ammonium nickel (II) sulfate hexahydrate, also known as nickel ammonium sulfate, is a blue-green crystalline solid.[1] It is soluble in water and insoluble in alcohol.[2]

| Property | Value |

| Synonyms | Nickel diammonium sulfate hexahydrate, Ammonium nickel sulfate hexahydrate, Sulfuric acid, ammonium nickel(2+) salt (2:2:1) hexahydrate[3] |

| CAS Number | 7785-20-8[3] |

| Molecular Formula | H₈N₂NiO₈S₂ · 6H₂O |

| Molecular Weight | 395.00 g/mol |

Hazard Identification and Classification

Ammonium nickel (II) sulfate hexahydrate is classified as a hazardous substance with multiple health and environmental risks.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][5][6] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[4][5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[4][5][6] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][4][5][6] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[4][5] |

| Carcinogenicity | 1A | H350i: May cause cancer by inhalation[4] |

| Reproductive Toxicity | 1A | H360D: May damage the unborn child[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure[4][5][6] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[5][6] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[4][5] |

Potential Health Effects:

-

Inhalation: Harmful if inhaled, causing respiratory tract irritation.[1] It may also lead to allergic respiratory reactions, asthma-like symptoms, or breathing difficulties.[1][2][7]

-

Skin Contact: Causes skin irritation and may lead to an allergic skin reaction or dermatitis.[1][7]

-

Ingestion: Harmful if swallowed, causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[1]

-

Chronic Exposure: May cause cancer, is suspected of causing genetic defects, and may damage fertility or the unborn child.[2][4] Prolonged or repeated exposure can cause damage to organs.[4]

Toxicological Data

| Parameter | Value | Species |

| LD50 Oral | 399 mg/kg | Rat[1][5][7] |

| LD50 Oral | 400 mg/kg | Rat |

| LD50 Oral | 418 mg/kg | Rat[5] |

Exposure Controls and Personal Protection

To minimize exposure to ammonium nickel (II) sulfate hexahydrate, the following control measures and personal protective equipment (PPE) are mandatory.

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Use process enclosures or local exhaust ventilation to control airborne dust levels.[1]

Personal Protective Equipment (PPE):

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[7] |

| Skin Protection | Chemical-resistant gloves and an apron.[7] Wear long-sleeved clothing.[7] |

| Respiratory Protection | For small-scale laboratory use, a particle-filtering half mask (EN149:2001) is recommended. For larger scale operations or in case of emergency, use a respirator with a particulates filter conforming to EN 143. |

Handling and Storage

Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust.[7]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the work area.[4]

-

Minimize dust generation and accumulation.[1]

Storage:

-

Store in a tightly closed container.[1]

-

Keep in a dry, cool, and well-ventilated place.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Call a physician or poison control center immediately.[1] |

Accidental Release Measures

In the event of a spill, evacuate unnecessary personnel.[4] Wear appropriate personal protective equipment as outlined in Section 4.[1] Avoid generating dust.[1] Vacuum or sweep up the material and place it into a suitable, closed container for disposal.[1] Do not allow the substance to enter drains or water courses.

Fire and Explosion Hazard

Ammonium nickel (II) sulfate hexahydrate is not flammable.[7] In case of a fire in the surrounding area, use an extinguishing agent suitable for the type of fire, such as water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. Thermal decomposition can release irritating gases and vapors, including sulfur oxides, nickel oxides, and ammonia.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed disposal company.[5] Do not allow the chemical to enter the environment.[5]

Diagrams

Caption: Workflow for Hazard Management of Chemical Substances.

Caption: Experimental Workflow for Risk Assessment.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Nickel Ammonium Sulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. spectrumchemical.com [spectrumchemical.com]

The Enduring Legacy of Tutton's Salts: A Crystallographic and Physicochemical Guide

An in-depth exploration of the discovery, synthesis, and characterization of Tutton's salts, providing researchers, scientists, and drug development professionals with a comprehensive technical resource on these historically significant double salts.

Introduction

Tutton's salts, a series of isomorphous double salts with the general formula M'₂M''(XO₄)₂·6H₂O, have held a significant place in the annals of chemistry and crystallography for over a century.[1] Named after their discoverer, Alfred Edwin Howard Tutton, these compounds have been instrumental in advancing our understanding of isomorphism, crystallography, and the relationship between chemical composition and physical properties.[1] Their ease of preparation in high purity also established them as reliable reagents and standards in spectroscopy.[2] This technical guide provides a comprehensive overview of the discovery and history of Tutton's salts, detailed experimental protocols for their synthesis and characterization, and a compilation of their key crystallographic and physicochemical data.

Discovery and Historical Context

The systematic investigation and characterization of what are now known as Tutton's salts were carried out by the British chemist and crystallographer Alfred Edwin Howard Tutton around the turn of the 20th century.[1] Tutton, a meticulous experimentalist, dedicated a significant portion of his scientific career to the precise measurement of the crystallographic and physical properties of these double salts.[3] His work, which began around 1890, involved the synthesis and detailed study of a large series of these compounds, where M' is a monovalent cation (such as K⁺, Rb⁺, Cs⁺, NH₄⁺, or Tl⁺), M'' is a divalent metal cation (such as Mg²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, or Zn²⁺), and X is typically sulfur (in sulfates) or selenium (in selenates).[3][4]

Tutton's research was pivotal in demonstrating the principles of isomorphism, showing that by systematically substituting the constituent ions, the crystal structure remained largely unchanged, with predictable and regular variations in the crystallographic angles and physical properties.[3] This work provided strong evidence for the developing theories of atomic and ionic radii and their influence on crystal structure. Before Tutton's extensive work, some of these salts were known, with the naturally occurring mineral Schönite (K₂Mg(SO₄)₂·6H₂O) being one example.[1] However, it was Tutton's comprehensive and precise investigations that established them as a distinct and important class of compounds.

General Structure and Properties

Tutton's salts crystallize in the monoclinic system, belonging to the space group P2₁/a.[4] The crystal structure is characterized by the presence of isolated [M''(H₂O)₆]²⁺ octahedra, XO₄²⁻ tetrahedra, and M'⁺ cations. The robustness and stability of the crystal lattice are attributed to an extensive network of hydrogen bonds between the coordinated water molecules of the hexaaqua metal complex and the oxygen atoms of the sulfate (B86663) or selenate (B1209512) anions.[1]

dot

Figure 1: General composition and key interactions within the Tutton's salt crystal lattice.

Experimental Protocols

Synthesis of Tutton's Salts by Slow Evaporation

The most common and reliable method for preparing high-quality single crystals of Tutton's salts is the slow evaporation of an aqueous solution containing stoichiometric amounts of the constituent simple salts.[5]

Materials:

-

Monovalent cation sulfate or selenate (e.g., K₂SO₄, (NH₄)₂SO₄)

-

Divalent metal sulfate or selenate hydrate (B1144303) (e.g., CuSO₄·5H₂O, NiSO₄·6H₂O)

-

Deionized water

Procedure:

-

Prepare saturated aqueous solutions of the monovalent and divalent salts separately in deionized water. Gentle warming can be applied to facilitate dissolution.[5]

-

Mix the two solutions in a 1:1 molar ratio.[1]

-

Filter the resulting solution to remove any impurities.

-

Cover the beaker with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature or in a constant temperature oven).[6]

-

Crystals will typically form over a period of several days to a week.[5]

-

Once crystals of a suitable size have formed, they can be harvested from the mother liquor by filtration or careful removal with tweezers.[5]

Characterization Techniques

Single-crystal or powder X-ray diffraction (XRD) is the definitive method for determining the crystal structure and unit cell parameters of Tutton's salts.

Instrumentation:

-

A single-crystal or powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).[5][7]

Procedure (Powder XRD):

-

A small amount of the crystalline sample is finely ground to a homogenous powder.

-

The powder is mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is recorded over a specific 2θ range (e.g., 10-80°).[7]

-

The resulting diffractogram is analyzed to identify the crystal phase and determine the lattice parameters by comparison with known standards or through indexing software.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and dehydration processes of Tutton's salts.

Instrumentation:

-

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements.[6]

Procedure:

-

A small, accurately weighed amount of the sample is placed in a sample pan (e.g., alumina (B75360) or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[6]

-

The TGA curve records the mass loss as a function of temperature, indicating the loss of water of hydration.

-

The DSC curve records the heat flow to or from the sample, revealing endothermic or exothermic transitions such as dehydration and decomposition.[8]

Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the Tutton's salt crystal.

Instrumentation:

-

FTIR spectrometer

-

Raman spectrometer with a suitable laser excitation source.[6]

Procedure (Raman Spectroscopy):

-

A small amount of the crystalline sample is placed on a microscope slide.

-

The sample is illuminated with a monochromatic laser beam.

-

The scattered light is collected and analyzed to produce a Raman spectrum.

-

The vibrational modes corresponding to the sulfate/selenate anions, water molecules, and the metal-aqua complex can be identified and assigned.[9]

dot

Figure 2: A generalized experimental workflow for the synthesis and characterization of Tutton's salts.

Quantitative Data

The following tables summarize the crystallographic data for a selection of Tutton's salts. All listed salts crystallize in the monoclinic space group P2₁/a.

Table 1: Crystallographic Data for a Selection of Tutton's Salts

| Cation (M') | Cation (M'') | Anion (X) | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |

| K | Mg | SO₄ | 9.04 | 12.22 | 6.13 | 104.8 | 654.4 | [10] |

| K | Fe | SO₄ | 9.065(1) | 12.252(1) | 6.1646(5) | 104.536(7) | 662.8 | [10] |

| K | Co | SO₄ | 9.02 | 12.18 | 6.14 | 104.8 | 650.5 | [10] |

| K | Ni | SO₄ | 8.98 | 12.11 | 6.11 | 105.1 | 640.4 | [10] |

| K | Cu | SO₄ | 9.076(7) | 12.105(6) | 6.146(9) | 104.4(5) | 654.3 | [7] |

| K | Zn | SO₄ | 9.029(1) | 12.204(1) | 6.1470(5) | 104.795(9) | 654.8 | [10] |

| NH₄ | Mg | SO₄ | 9.383 | 12.669 | 6.220 | 107.05 | 711.6 | [11] |

| NH₄ | Ni | SO₄ | 9.241 | 12.544 | 6.243 | 106.97 | 692.6 | [11] |

| NH₄ | Zn | SO₄ | 9.343(4) | 12.648(8) | 6.241(5) | 109.92(3) | 705.65 | [1] |

| Cs | Mg | SO₄ | 9.338(2) | 12.849(4) | 6.361(2) | 107.07(2) | 729.6 | [12] |

| Cs | Fe | SO₄ | 9.357(2) | 12.886(2) | 6.381(1) | 106.94(1) | 736.0 | [12] |

| Cs | Co | SO₄ | 9.318(1) | 12.826(3) | 6.3650(9) | 107.13(1) | 727.0 | [12] |

| Cs | Ni | SO₄ | 9.259(2) | 12.767(2) | 6.358(1) | 107.00(2) | 718.7 | [12] |

| Cs | Zn | SO₄ | 9.314(2) | 12.817(2) | 6.369(2) | 106.94(2) | 727.3 | [12] |

Conclusion

Tutton's salts, since their systematic discovery and characterization by A.E.H. Tutton, have remained a cornerstone in the study of solid-state chemistry and crystallography. Their predictable isomorphous series have provided an invaluable platform for investigating the subtle interplay between ionic substitution and the resulting changes in crystal structure and physical properties. The straightforward synthesis and high purity of these compounds continue to make them relevant in both educational and research settings. This guide has provided a detailed overview of their history, structure, and the experimental methodologies for their study, along with a compilation of key crystallographic data, serving as a valuable resource for scientists and researchers in the field. The enduring legacy of Tutton's salts lies not only in their historical significance but also in their continued utility as model systems for fundamental crystallographic and physicochemical investigations.

References

- 1. Tutton salt (NH4)2Zn(SO4)2(H2O)6: thermostructural, spectroscopic, Hirshfeld surface, and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Synthesis, Thermal Analysis, Spectroscopic Properties, and Degradation Process of Tutton Salts Doped with AgNO3 or H3BO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tutton's salt - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Composition of Tutton Double Salts: An Introductory Laboratory Project [article.sapub.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. static.even3.com [static.even3.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Nickel Electroplating Using Ammonium Nickel (II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate in nickel electroplating baths. This document is intended for professionals in research and development who require a thorough understanding of the historical context, bath formulation, operating parameters, and expected outcomes of using this specific nickel salt.

Introduction

Ammonium nickel (II) sulfate hexahydrate, with the chemical formula (NH₄)₂Ni(SO₄)₂·6H₂O, is a double salt of nickel sulfate and ammonium sulfate.[1] Historically, it was a primary component in early nickel electroplating baths before the widespread adoption of the Watts bath.[2] Its use offers a unique set of characteristics to the plating process and the resulting nickel deposit. This compound serves as a source of nickel ions for electrodeposition, contributing to the formation of a uniform and durable nickel coating.[3] The presence of ammonium ions in the bath can influence the deposit's properties, such as internal stress and hardness.

Quantitative Data Summary

The following tables summarize the composition and operating parameters of a traditional nickel electroplating bath using ammonium nickel (II) sulfate hexahydrate, as well as a comparison with the standard Watts bath.

Table 1: Traditional Ammonium Nickel Sulfate Bath Composition

| Component | Concentration | Purpose |

| Ammonium Nickel (II) Sulfate Hexahydrate | 60 g/L | Primary source of nickel ions |

| Nickel (II) Sulfate Hexahydrate | 30 g/L | Supplemental source of nickel ions |

| Boric Acid | 15 g/L | pH buffer to stabilize the bath |

| Sodium Chloride | 15 g/L | Improves anode corrosion and conductivity |

Table 2: Operating Parameters for Ammonium Nickel Sulfate Bath

| Parameter | Value | Effect |

| pH | 5.8 | Affects cathode efficiency and deposit properties |

| Current Density | 2.15 A/dm² | Influences plating rate and deposit morphology |

| Temperature | Ambient | Affects conductivity and deposit stress |

| Anode to Cathode Ratio | 1.1:1 | Ensures proper anode dissolution |

Table 3: Comparison with a Typical Watts Bath

| Parameter | Ammonium Nickel Sulfate Bath | Watts Bath |

| Primary Nickel Salt | Ammonium Nickel (II) Sulfate | Nickel (II) Sulfate |

| Nickel Chloride | Lower Concentration (as NaCl) | Higher Concentration (as NiCl₂) |

| Operating pH | Near Neutral (e.g., 5.8) | Acidic (e.g., 4.0) |

| Ammonium Ions | Present | Absent |

| Reported Deposit Stress | Generally higher tensile stress | Lower stress, can be compressive with additives |

Experimental Protocols

Protocol 1: Preparation of the Ammonium Nickel Sulfate Electroplating Bath (1 Liter)

Materials:

-

Ammonium Nickel (II) Sulfate Hexahydrate

-

Nickel (II) Sulfate Hexahydrate

-

Boric Acid

-

Sodium Chloride

-

Deionized Water

-

Beakers

-

Hot plate with magnetic stirrer

-

pH meter

Procedure:

-

Dissolve Nickel Salts: In a 1-liter beaker, add approximately 500 mL of deionized water and heat to around 60°C on a hot plate with stirring. Add 60 g of ammonium nickel (II) sulfate hexahydrate and 30 g of nickel (II) sulfate hexahydrate. Stir until fully dissolved.

-

Add Boric Acid and Chloride: To the heated solution, add 15 g of boric acid and 15 g of sodium chloride. Continue stirring until all components are completely dissolved.

-

Adjust Volume and pH: Allow the solution to cool to room temperature. Transfer the solution to a 1-liter volumetric flask and add deionized water to the mark. Measure the pH of the solution using a calibrated pH meter. Adjust the pH to 5.8 using a dilute solution of sulfuric acid or ammonium hydroxide (B78521) as needed.

-

Purification (Optional but Recommended): For optimal results, perform a low-current density electrolysis (dummy plating) at 0.2-0.5 A/dm² for 2-4 hours to remove metallic impurities.

Protocol 2: Nickel Electroplating of a Test Panel

Materials:

-

Prepared Ammonium Nickel Sulfate Electroplating Bath

-

Test panels (e.g., brass or steel coupons)

-

Degreasing solution (e.g., alkaline cleaner)

-

Acid activation solution (e.g., 10% sulfuric acid)

-

Deionized water

-

Electroplating tank

-

DC power supply

-

Pure nickel anode

-

Anode bag (recommended)

Procedure:

-

Substrate Preparation:

-

Mechanically polish the test panel to the desired surface finish.

-

Degrease the panel by immersing it in a suitable alkaline cleaner at the recommended temperature and time.

-

Rinse the panel thoroughly with deionized water.

-

Activate the surface by dipping it in a 10% sulfuric acid solution for 30-60 seconds.

-

Rinse the panel again with deionized water.

-

-

Electroplating Setup:

-

Fill the electroplating tank with the prepared ammonium nickel sulfate bath.

-

Place a pure nickel anode (preferably inside an anode bag to prevent particle contamination) into the bath and connect it to the positive terminal of the DC power supply.

-

Suspend the prepared test panel in the bath and connect it to the negative terminal of the power supply. Ensure the anode and cathode are parallel and at the desired distance.

-

-

Electrodeposition:

-

Turn on the DC power supply and adjust the current to achieve the desired current density (e.g., 2.15 A/dm²).

-

Continue plating for the calculated time to achieve the desired thickness. Agitation of the solution using a magnetic stirrer is recommended for uniform plating.

-

-

Post-Plating Treatment:

-

Turn off the power supply and remove the plated panel from the bath.

-

Rinse the panel thoroughly with deionized water.

-

Dry the panel using a clean, soft cloth or compressed air.

-

Protocol 3: Characterization of the Nickel Deposit

Methods:

-

Thickness Measurement: Utilize a calibrated coating thickness gauge or cross-sectional analysis via microscopy.

-

Hardness Testing: Employ a microhardness tester (e.g., Vickers or Knoop) to determine the hardness of the deposit.

-

Adhesion Testing: Perform a bend test or a tape test to assess the adhesion of the nickel coating to the substrate.

-

Corrosion Resistance: Conduct salt spray testing (ASTM B117) or electrochemical impedance spectroscopy to evaluate the corrosion performance of the plated panel.

-

Surface Morphology: Analyze the surface of the deposit using Scanning Electron Microscopy (SEM) to observe the grain structure and identify any defects.

Visualizations

References

Application Notes and Protocols: Ammonium Nickel (II) Sulfate Hexahydrate as a Precursor for High-Performance Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, is a highly stable, water-soluble double salt that serves as an excellent precursor for the synthesis of various nickel-based catalysts.[1] Its consistent purity, crystalline nature, and ease of handling make it an ideal starting material for creating finely dispersed nickel nanoparticles on a range of support materials. Catalysts derived from this precursor are crucial in numerous industrial and research applications, including hydrogenation, steam reforming, and organic synthesis.[1] The synthesis method significantly influences the final catalyst's properties, such as metal dispersion, particle size, and the strength of the metal-support interaction, which in turn dictate its catalytic activity, selectivity, and stability.[2]

Applications of Derived Nickel Catalysts

Nickel catalysts synthesized from ammonium nickel (II) sulfate hexahydrate are versatile and effective in several critical chemical transformations.

-

Steam Methane (B114726) Reforming (SMR): This is a primary industrial process for producing hydrogen (H₂) and synthesis gas (syngas). Nickel-based catalysts are widely used due to their high activity and comparatively low cost.[3] They facilitate the reaction between methane and steam at elevated temperatures to produce H₂ and carbon monoxide. The performance, particularly stability and resistance to carbon deposition (coking), is a key challenge being addressed through advanced catalyst design.[3][4]

-

Hydrogenation Reactions: Supported nickel catalysts are extensively used for the hydrogenation of various functional groups.[5] This includes the conversion of unsaturated aldehydes and nitroaromatics into valuable chemicals. For instance, the selective hydrogenation of vanillin (B372448) to 2-methoxy-4-methylphenol (B1669609) (MMP) is a significant reaction in the upgrading of biomass-derived compounds.[6][7] The catalyst's performance is highly dependent on the nickel particle size and the nature of the support.[5]

-

Organic Synthesis: Beyond hydrogenation, catalysts derived from this precursor can be active in other organic reactions, such as those involving C-C bond formation. The precursor itself can sometimes be used directly as a catalyst in reactions like the synthesis of Schiff bases.

Catalyst Characterization

To understand the relationship between the synthesis protocol and catalytic performance, a thorough characterization of the catalyst's physicochemical properties is essential.

-

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the catalyst, such as metallic nickel (Ni⁰), nickel oxide (NiO), or spinel structures like NiAl₂O₄.[8][9] The average crystallite size of the nickel particles can be calculated from the peak broadening using the Scherrer equation, which is crucial for correlating particle size with catalytic activity.[10] The characteristic diffraction peaks for the face-centered cubic (fcc) structure of metallic nickel are typically observed at 2θ values around 44.5°, 51.8°, and 76.4°.[11]

-

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the catalyst's morphology, allowing for the determination of nickel nanoparticle size, shape, and distribution on the support material.[8][9] High-resolution TEM (HRTEM) can further reveal the crystalline lattice of the nanoparticles.

-

Temperature-Programmed Reduction (TPR): H₂-TPR experiments are conducted to study the reducibility of the nickel oxide species on the support. The temperature at which reduction occurs provides insight into the strength of the interaction between the nickel species and the support material—a critical factor for catalyst stability.[12]

Experimental Protocols

Below are detailed protocols for synthesizing supported nickel catalysts using ammonium nickel (II) sulfate hexahydrate as the precursor.

Protocol 1: Synthesis of Ni/γ-Al₂O₃ Catalyst via Incipient Wetness Impregnation

This method is suitable for preparing catalysts with a controlled metal loading on a porous support.

Materials:

-

Ammonium nickel (II) sulfate hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O

-

Gamma-alumina (γ-Al₂O₃) pellets or powder, calcined at 600 °C for 4 hours

-

Deionized water

-

Acetone

Equipment:

-

Beakers and graduated cylinders

-

Stirring hot plate

-

Rotary evaporator (optional)

-

Drying oven

-

Tube furnace with temperature controller

-

Quartz tube reactor

Procedure:

-

Determine Pore Volume: First, determine the total pore volume of the γ-Al₂O₃ support by water titration or from the manufacturer's specifications. This is critical for the incipient wetness technique.

-

Prepare Impregnation Solution: Calculate the mass of (NH₄)₂Ni(SO₄)₂·6H₂O required to achieve the desired nickel loading (e.g., 10 wt%). Dissolve this amount in a volume of deionized water equal to the total pore volume of the alumina (B75360) support to be used. Stir until the salt is completely dissolved, forming a clear green solution.

-

Impregnation: Add the nickel salt solution to the dry γ-Al₂O₃ support dropwise while continuously mixing or tumbling the support material. Ensure the solution is absorbed completely into the pores without forming a slurry.[13]

-

Drying: Dry the impregnated material in an oven at 120 °C for 12 hours to remove the water.[5]

-

Calcination: Place the dried powder in the tube furnace. Ramp the temperature to 500-650 °C at a rate of 5 °C/min under a flow of air and hold for 4-6 hours.[10][13] This step decomposes the sulfate and ammonium salts and converts the nickel species to nickel oxide (NiO).

-

Reduction (Activation): Prior to the catalytic reaction, the calcined catalyst must be activated. Place the catalyst in a reactor and heat it under a flow of hydrogen (e.g., 10% H₂ in N₂ or Ar). Ramp the temperature to 500-700 °C and hold for 4 hours to reduce the NiO to active metallic nickel (Ni⁰).[10] Cool down to the reaction temperature under an inert gas flow.

Protocol 2: Synthesis of Ni-Al₂O₃ Catalyst via Co-precipitation

This method often yields catalysts with high metal dispersion and strong metal-support interaction.

Materials:

-

Ammonium nickel (II) sulfate hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O

-

Aluminum sulfate, Al₂(SO₄)₃·18H₂O

-

Urea or Sodium Carbonate (Na₂CO₃) as precipitating agent

-

Deionized water

Equipment:

-

Jacketed glass reactor with overhead stirrer and pH probe

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

-

Tube furnace

Procedure:

-

Prepare Metal Salt Solution: Prepare an aqueous solution containing the required stoichiometric amounts of ammonium nickel (II) sulfate hexahydrate and aluminum sulfate to achieve the desired final Ni/Al ratio.

-

Prepare Precipitant Solution: Prepare a separate aqueous solution of the precipitating agent (e.g., 1 M Na₂CO₃ or urea).

-

Precipitation: Heat the metal salt solution to 70-80 °C in the reactor with vigorous stirring. Slowly add the precipitant solution dropwise to the heated metal salt solution. Monitor the pH and maintain it at a constant value (typically between 8 and 10) during the precipitation process.[10][14]

-

Aging: After the addition is complete, continue stirring the resulting slurry at the same temperature for 2-4 hours to age the precipitate, which helps in forming a more uniform and stable structure.

-

Filtration and Washing: Cool the slurry to room temperature. Filter the precipitate using a Büchner funnel and wash it thoroughly with copious amounts of deionized water until the filtrate is free of sulfate ions (tested with BaCl₂ solution).

-

Drying: Dry the filter cake in an oven at 110 °C overnight.[10]

-

Calcination and Reduction: Calcine the dried powder at 650 °C for 6 hours.[10] Follow with the reduction step as described in Protocol 1 (Step 6) to obtain the active catalyst.

Data Presentation: Catalyst Performance

The performance of catalysts derived from ammonium nickel (II) sulfate hexahydrate is demonstrated in the following applications.

Table 1: Performance in Steam Methane Reforming (SMR)

| Catalyst | Precursor(s) | Method | Temp (°C) | H₂O/CH₄ Ratio | CH₄ Conversion (%) | H₂ Selectivity (%) | Reference |

| Ni/γ-Al₂O₃ | Nickel Nitrate | Impregnation | 600 | 2 | ~75 | ~70 | [2] |

| Ni-Mg-Al | Nickel Nitrate, etc. | Co-precipitation | 500 | 2 | ~45 | Not Reported | [12] |

| Ni/ZrO₂ | Nickel Nitrate | Impregnation | 500 | Not Reported | ~80 | Not Reported | |

| 10% Ni/Boehmite | Nickel Precursor | Impregnation | 600 | Not Reported | >90 | Not Reported | [15] |

Table 2: Performance in Hydrogenation of Vanillin

| Catalyst | Precursor(s) | Method | Temp (°C) | H₂ Pressure (MPa) | Vanillin Conv. (%) | Main Product Selectivity (%) | Reference |

| Ni-Mo/δ-Al₂O₃ | Ni & Mo precursors | Impregnation | 314 | 0.5 | Not Reported | Optimized for Cresol | [4] |

| CoNi/Al₂O₃ | Co & Ni precursors | Not Specified | 150 | 1 | >99 | 98.9 (Vanillyl alcohol) | [7] |

| Ni₂P/HY | Nickel Acetylacetonate | One-pot | 220 | 2 | ~98 | >99 (MMP) | [7] |

| Ni/Al₂O₃ | Not Specified | Not Specified | 275 | Not Reported | Not Reported | High for Vanillin degradation | [16] |

Visualizations

Catalyst Synthesis Workflow

The following diagram illustrates a typical workflow for preparing a supported nickel catalyst via the impregnation method.

Caption: Workflow for Impregnation Synthesis of Ni/γ-Al₂O₃ Catalyst.

Relationship between Precursor, Synthesis, and Application

This diagram shows the logical relationships between the precursor, different synthesis routes, and the resulting catalyst applications.

Caption: Precursor to Catalyst Application Pathway.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. Ni-Based Catalysts for Low Temperature Methane Steam Reforming: Recent Results on Ni-Au and Comparison with Other Bi-Metallic Systems [mdpi.com]

- 4. Parametric Analysis and Optimization of Vanillin Hydrodeoxygenation Over a Sulfided Ni-Mo/δ-Al2O3 Catalyst Under Continuous-Flow Conditions | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. Promoting Effect of Ce and La on Ni–Mo/δ-Al2O3 Catalysts in the Hydrodeoxygenation of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The effect of precipitants on Ni-Al2O3 catalysts prepared by a co-precipitation method for internal reforming in molten carbonate fuel cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. KR20170027674A - High Efficiency Ni-based Catalyst for Steam Methane Reforming and use thereof - Google Patents [patents.google.com]

- 16. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

Application Notes and Protocols for Growing Single Crystals of Ammonium Nickel (II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and growth of high-quality single crystals of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O. This compound, a member of the Tutton's salt family, crystallizes in a monoclinic system and is of interest for its potential applications in areas such as ultraviolet light filters.[1][2] The protocols outlined below are based on established methods of solution crystallization.

Data Presentation

A summary of the key quantitative data for ammonium nickel (II) sulfate hexahydrate is presented in the table below. This information is critical for the successful preparation of saturated solutions and for controlling the crystallization process.

| Property | Value | Temperature (°C) | Reference |